molecular formula C16H13N5S B12034801 4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione

4-[[(E)-3-phenylprop-2-enylidene]amino]-3-(3-pyridinyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12034801
M. Wt: 307.4 g/mol
InChI Key: RARNRBLSPYYIFW-VZGYRVSQSA-N
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Description

4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with the molecular formula C16H13N5S and a molecular weight of 307.38 g/mol . This compound is part of the triazole family, known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

The synthesis of 4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves multiple steps, starting with the preparation of the triazole ring. The triazole ring is typically synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide. . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity or altering their function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The exact pathways and molecular targets are still under investigation, but studies suggest that it may involve the inhibition of key enzymes involved in cell division and metabolism .

Comparison with Similar Compounds

4-((3-PH-2-PROPENYLIDENE)AMINO)5-(3-PYRIDINYL)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is unique compared to other triazole derivatives due to its specific structural features and biological activities. Similar compounds include:

These comparisons highlight the importance of structural variations in determining the properties and applications of triazole derivatives.

Properties

Molecular Formula

C16H13N5S

Molecular Weight

307.4 g/mol

IUPAC Name

4-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5S/c22-16-20-19-15(14-9-5-10-17-12-14)21(16)18-11-4-8-13-6-2-1-3-7-13/h1-12H,(H,20,22)/b8-4+,18-11+

InChI Key

RARNRBLSPYYIFW-VZGYRVSQSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=N/N2C(=NNC2=S)C3=CN=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=CC=NN2C(=NNC2=S)C3=CN=CC=C3

Origin of Product

United States

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